![molecular formula C14H21N3O2 B1422600 N'-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester CAS No. 159016-23-6](/img/structure/B1422600.png)
N'-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester: is a chemical compound with the molecular formula C14H21N3O2. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester typically involves the reaction of tert-butyl carbazate with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as palladium, under controlled temperature and pressure conditions . The reaction conditions may vary depending on the specific aldehyde or ketone used.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process often includes steps such as purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: N’-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions to form different hydrazones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acid chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives .
Scientific Research Applications
Chemistry: In chemistry, N’-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of hydrazones, which are important in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a probe to investigate the activity of certain enzymes and their role in metabolic pathways .
Medicine: In medicine, N’-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester is explored for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes and receptors involved in various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of N’-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with enzymes and proteins, altering their activity and function. This interaction is often mediated by the formation of hydrazone linkages, which can modulate the activity of the target molecules .
Comparison with Similar Compounds
tert-Butyl carbazate: Used in similar synthetic applications and as a precursor for hydrazone formation.
tert-Butyl hydrazinecarboxylate: Another related compound with similar reactivity and applications.
Uniqueness: N’-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester is unique due to its specific structure, which allows for selective interactions with certain enzymes and proteins. This selectivity makes it a valuable tool in both research and industrial applications .
Properties
CAS No. |
159016-23-6 |
|---|---|
Molecular Formula |
C14H21N3O2 |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
tert-butyl N-[(E)-[1-amino-2-(4-methylphenyl)ethylidene]amino]carbamate |
InChI |
InChI=1S/C14H21N3O2/c1-10-5-7-11(8-6-10)9-12(15)16-17-13(18)19-14(2,3)4/h5-8H,9H2,1-4H3,(H2,15,16)(H,17,18) |
InChI Key |
KSXJNMKMMYHZNI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CC(=NNC(=O)OC(C)(C)C)N |
Isomeric SMILES |
CC1=CC=C(C=C1)C/C(=N\NC(=O)OC(C)(C)C)/N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=NNC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



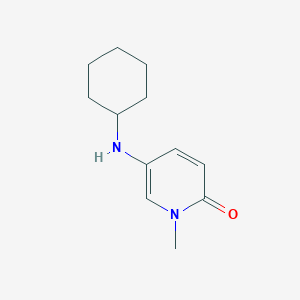
![2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B1422522.png)
![(E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate](/img/structure/B1422524.png)
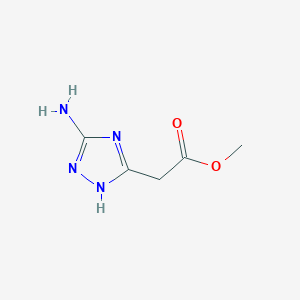
![Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1422526.png)
![4-[2-(Methylsulfanyl)ethyl]aniline](/img/structure/B1422530.png)
![1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide](/img/structure/B1422531.png)
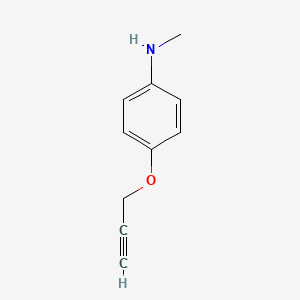
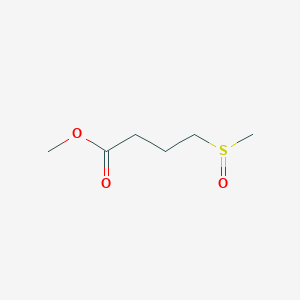
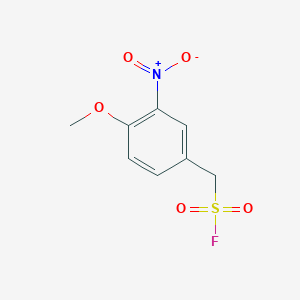
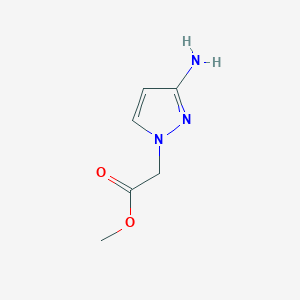
![2-[4-(Methylamino)piperidin-1-yl]-1-(4-methylpiperazin-1-yl)ethan-1-one](/img/structure/B1422538.png)

